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For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(phenoxyacetyl)glycine is a molecule of interest in various chemical and pharmaceutical

research domains. A comprehensive understanding of its spectroscopic and synthetic

characteristics is crucial for its application and further development. This technical guide

provides a structured overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR,

Infrared - IR, and Mass Spectrometry - MS) and a detailed experimental protocol for the

synthesis of N-(phenoxyacetyl)glycine. The data is presented in a clear, tabular format for

ease of comparison and interpretation. Furthermore, this document includes graphical

representations of the synthetic workflow to facilitate a deeper understanding of the process.

Spectroscopic Data
A complete set of experimentally determined spectroscopic data for N-(phenoxyacetyl)glycine
is not readily available in the public domain based on current searches. However, based on the

known structures of similar compounds such as N-acetylglycine and N-phenylacetylglycine, the

expected spectral characteristics can be predicted. This section will be populated with

experimental data upon its availability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-
(phenoxyacetyl)glycine, both ¹H and ¹³C NMR spectra would provide key information about

the hydrogen and carbon environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for N-(phenoxyacetyl)glycine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10-12 Singlet 1H
Carboxylic acid proton

(-COOH)

~8.0-8.5 Triplet 1H Amide proton (-NH-)

~6.9-7.4 Multiplet 5H
Aromatic protons

(phenoxy group)

~4.6 Singlet 2H
Methylene protons (-

O-CH₂-)

~4.1 Doublet 2H
Methylene protons (-

NH-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data for N-(phenoxyacetyl)glycine

Chemical Shift (δ) ppm Assignment

~172 Carboxylic acid carbon (-COOH)

~168 Amide carbonyl carbon (-C=O)

~157 Aromatic carbon (-O-Ar)

~130 Aromatic C-H

~122 Aromatic C-H

~115 Aromatic C-H

~67 Methylene carbon (-O-CH₂-)

~41 Methylene carbon (-NH-CH₂-)
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-(phenoxyacetyl)glycine would be expected to show characteristic absorption

bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for N-(phenoxyacetyl)glycine

Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Broad O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (amide)

~1730 Strong C=O stretch (carboxylic acid)

~1650 Strong C=O stretch (amide I)

~1550 Medium N-H bend (amide II)

~1600, ~1490 Medium-Weak C=C stretch (aromatic)

~1240 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For N-(phenoxyacetyl)glycine (C₁₀H₁₁NO₄), the expected molecular weight is

approximately 209.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-(phenoxyacetyl)glycine
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m/z Interpretation

209 Molecular ion [M]⁺

192 [M - OH]⁺

164 [M - COOH]⁺

94 [C₆H₅O]⁺

77 [C₆H₅]⁺

Experimental Protocols
The synthesis of N-(phenoxyacetyl)glycine can be achieved through the acylation of glycine

with phenoxyacetyl chloride. The following is a generalized experimental protocol based on

standard procedures for N-acylation of amino acids.

Synthesis of N-(phenoxyacetyl)glycine
This procedure involves the reaction of glycine with phenoxyacetyl chloride in an aqueous

alkaline solution, a method commonly known as the Schotten-Baumann reaction.

Reactants

Reaction Work-up Purification

Glycine

Reaction Vessel
(0-5 °C, Stirring)Phenoxyacetyl Chloride

Aqueous Base (e.g., NaOH)

Acidification (HCl)Reaction Mixture Precipitation Filtration Recrystallization
(e.g., Water or Ethanol/Water)

Crude Product Drying N-(phenoxyacetyl)glycine
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A schematic representation of the synthesis workflow for N-(phenoxyacetyl)glycine.

Materials:

Glycine

Phenoxyacetyl chloride

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Distilled water

Ethanol (for recrystallization, optional)

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath,

Buchner funnel, etc.)

Procedure:

Dissolution of Glycine: Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in a

flask, cooled in an ice bath to 0-5 °C.

Acylation: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add

phenoxyacetyl chloride to the glycine solution. Simultaneously, add a 2 M NaOH solution

dropwise to maintain the pH of the reaction mixture between 9 and 10.

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice

bath for one hour, and then at room temperature for an additional two hours.

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of

approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of

N-(phenoxyacetyl)glycine should form.

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner

funnel and wash with cold water.
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Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to

obtain pure N-(phenoxyacetyl)glycine.

Drying: Dry the purified product in a vacuum oven.

Spectroscopic Analysis Protocol
The following outlines the general procedures for obtaining the spectroscopic data for the

synthesized N-(phenoxyacetyl)glycine.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing

N-(phenoxyacetyl)glycine

Dissolve in
Deuterated Solvent

(e.g., DMSO-d6)

Prepare KBr Pellet
or Nujol Mull

Dissolve in
Suitable Solvent
(e.g., Methanol)

NMR Spectrometer
(¹H and ¹³C)

FT-IR Spectrometer

Mass Spectrometer
(e.g., ESI-MS)

NMR Spectra

IR Spectrum

Mass Spectrum

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of N-(phenoxyacetyl)glycine.

NMR Spectroscopy:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve a small amount of the purified product in a suitable

deuterated solvent, such as DMSO-d₆, and transfer to an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts

should be referenced to the residual solvent peak.
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IR Spectroscopy:

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount

of the sample or prepare a Nujol mull.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray

ionization (ESI) source.

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like

methanol.

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the

mass spectrum in both positive and negative ion modes.

Conclusion
This technical guide provides a foundational framework for the spectroscopic and synthetic

understanding of N-(phenoxyacetyl)glycine. While experimentally determined spectroscopic

data is not currently available in widespread databases, the predicted values and general

experimental protocols outlined herein offer valuable guidance for researchers. The provided

synthesis workflow and analytical procedures are based on established chemical principles and

can be readily adapted for the preparation and characterization of this and similar N-acyl amino

acid derivatives. Future work should focus on obtaining and publishing the experimental

spectroscopic data to complete the characterization of this compound.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-
(phenoxyacetyl)glycine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b081086#n-phenoxyacetyl-glycine-spectroscopic-
data-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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